molecular formula C20H27N3OS B039103 2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide CAS No. 118243-28-0

2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide

Cat. No.: B039103
CAS No.: 118243-28-0
M. Wt: 357.5 g/mol
InChI Key: DVQHPFMHNHWLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

ACP-103 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ACP-103 has a wide range of scientific research applications:

Mechanism of Action

ACP-103 exerts its effects by acting as an inverse agonist at the serotonin 5-HT2A receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. By blocking the activity of this receptor, ACP-103 can modulate the release of neurotransmitters and alleviate symptoms associated with neuropsychiatric disorders .

Comparison with Similar Compounds

ACP-103 is unique in its high selectivity for the serotonin 5-HT2A receptor. Similar compounds include:

These compounds share some similarities with ACP-103 but differ in their receptor selectivity and pharmacological profiles, highlighting the uniqueness of ACP-103 in its therapeutic potential .

Properties

CAS No.

118243-28-0

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

2-(2-isothiocyanatophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C20H27N3OS/c1-22(18-10-4-5-11-19(18)23-12-6-7-13-23)20(24)14-16-8-2-3-9-17(16)21-15-25/h2-3,8-9,18-19H,4-7,10-14H2,1H3/t18-,19-/m0/s1

InChI Key

DVQHPFMHNHWLJF-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

Isomeric SMILES

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

Synonyms

2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R)-trans-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, HBr(-)-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (+)-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (-)-isomer
ICMPCB

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.